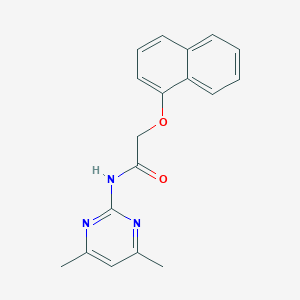

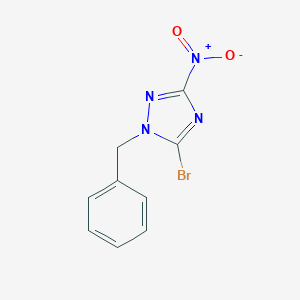

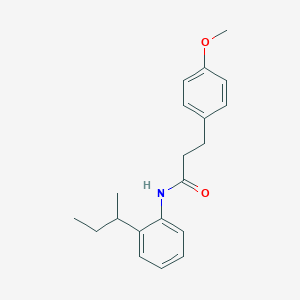

![molecular formula C20H25ClN2O B262661 N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine, also known as JNJ-7925476, is a small molecule antagonist of the orexin receptor 1 (OX1R), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Orexin is a neuropeptide that plays a crucial role in the regulation of sleep-wakefulness, appetite, and energy homeostasis. Orexin receptor antagonists have been proposed as potential therapeutic agents for the treatment of insomnia, narcolepsy, and other sleep disorders.

Mécanisme D'action

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine acts as a competitive antagonist of the OX1R, which inhibits the binding of orexin-A to the receptor and blocks downstream signaling pathways. The OX1R is mainly expressed in the hypothalamus, where it regulates the release of various neurotransmitters and hormones that are involved in the regulation of sleep-wakefulness, appetite, and energy homeostasis. By blocking the OX1R, N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine can modulate these physiological processes and potentially treat related disorders.

Biochemical and Physiological Effects:

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been reported to increase the duration of non-rapid eye movement (NREM) sleep and decrease the latency to NREM sleep onset in rats. It has also been shown to reduce food intake and body weight gain in rodents. These effects are consistent with the known functions of the OX1R in regulating sleep and appetite.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine has several advantages as a tool compound for scientific research. It has high affinity and selectivity for the OX1R, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. The compound is also stable and easy to handle in vitro and in vivo. However, there are some limitations to the use of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. In addition, the pharmacokinetics and pharmacodynamics of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine may differ between species, which may affect the translation of preclinical findings to clinical applications.

Orientations Futures

There are several future directions for the research on N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine and orexin receptors. One direction is to investigate the potential therapeutic applications of orexin receptor antagonists in sleep disorders, such as insomnia and narcolepsy. Another direction is to explore the role of orexin receptors in other physiological processes, such as stress and addiction. Furthermore, the development of more selective and potent orexin receptor antagonists may provide new insights into the functions of orexin receptors and their potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine has been reported in the scientific literature. The compound can be prepared by a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base to form the corresponding ether intermediate. The intermediate is then reacted with piperidine and formaldehyde to obtain the final product.

Applications De Recherche Scientifique

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine has been used as a tool compound in scientific research to study the role of orexin receptors in various physiological and pathological processes. The compound has been shown to selectively block the OX1R with high affinity and potency, while having little or no activity against the orexin receptor 2 (OX2R). This selectivity has allowed researchers to investigate the specific functions of the OX1R in vivo and in vitro.

Propriétés

Nom du produit |

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine |

|---|---|

Formule moléculaire |

C20H25ClN2O |

Poids moléculaire |

344.9 g/mol |

Nom IUPAC |

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine |

InChI |

InChI=1S/C20H25ClN2O/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16/h1-7,12,16,22-23H,8-11,13-15H2 |

Clé InChI |

NAEKNNOQBSANNQ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=CC=C3Cl |

SMILES canonique |

C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=CC=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

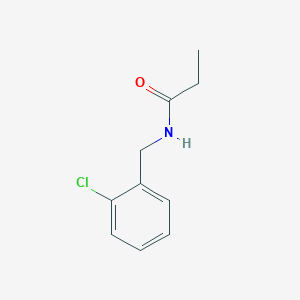

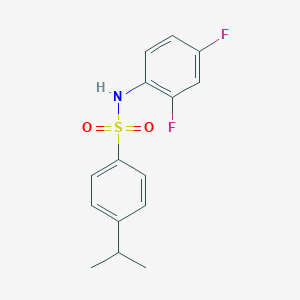

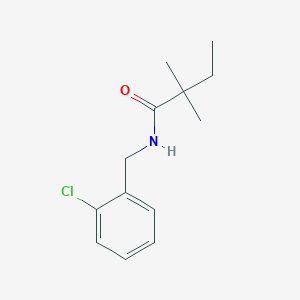

![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)

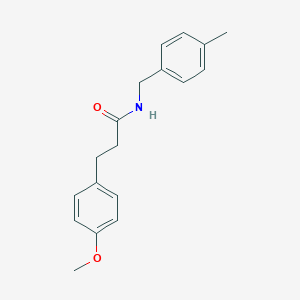

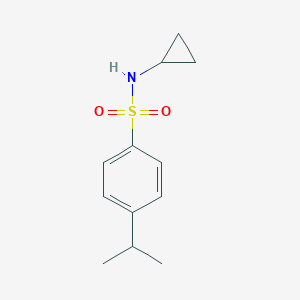

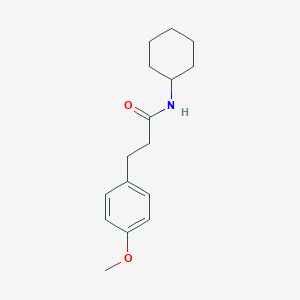

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)

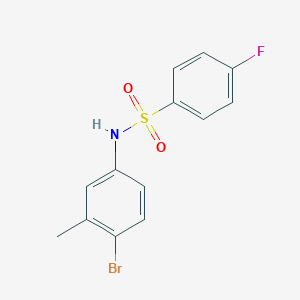

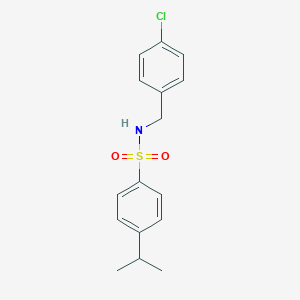

![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)